

Application Notes and Protocols for the Analytical Characterization of Leachianone A

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Compound of Interest

Compound Name: *Leachianone A*

Cat. No.: *B562392*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A is a prenylated flavanone isolated from the roots of medicinal plants such as *Sophora flavescens* and *Sophora leachiana*. As a member of the flavonoid family, **Leachianone A** has garnered significant interest within the scientific community due to its potential therapeutic properties, including antineoplastic, antimalarial, and cytotoxic activities. Notably, research has demonstrated its ability to induce apoptosis in human hepatoma HepG2 cells, suggesting its potential as an anti-cancer agent.

These application notes provide a comprehensive overview of the analytical techniques essential for the isolation, identification, and characterization of **Leachianone A**. Detailed protocols for chromatographic and spectroscopic methods are presented, alongside a summary of its biological activities to support further research and development.

Physicochemical Properties of Leachianone A

A thorough understanding of the physicochemical properties of **Leachianone A** is fundamental for the development of analytical methods and formulations.

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₀ O ₆	PubChem
Molecular Weight	438.5 g/mol	PubChem
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chroman-4-one	PubChem
CAS Number	97938-31-3	PubChem
Appearance	Yellowish powder	Inferred from similar flavonoids
Solubility	Soluble in methanol, ethanol, DMSO, ethyl acetate	Inferred from extraction protocols

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of **Leachianone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published dataset for **Leachianone A** is not readily available, the following table presents expected chemical shifts based on the analysis of structurally similar prenylated flavanones isolated from *Sophora flavescens*.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **Leachianone A**

Position	¹³ C (ppm)	¹ H (ppm, Multiplicity, J in Hz)
2	~79.0	~5.4 (dd, J = 12.0, 3.0 Hz)
3	~43.0	~3.0 (dd, J = 17.0, 12.0 Hz), ~2.8 (dd, J = 17.0, 3.0 Hz)
4	~197.0	-
5	~163.0	-
6	~95.0	~6.0 (s)
7	~167.0	-
8	~103.0	-
9	~162.0	-
10	~102.0	-
1'	~129.0	-
2'	~114.0	~7.3 (d, J = 8.5 Hz)
3'	~158.0	-
4'	~100.0	~6.5 (d, J = 2.5 Hz)
5'	~160.0	-
6'	~106.0	~6.4 (dd, J = 8.5, 2.5 Hz)
OCH ₃ -2'	~55.5	~3.8 (s)
Lavandulyl Group		
1"	~22.0	~3.3 (m)
2"	~40.0	~2.5 (m)
3"	~124.0	~5.1 (t, J = 7.0 Hz)
4"	~132.0	-
5"	~25.7	~1.7 (s)

6"	~17.8	~1.6 (s)
7"	~145.0	-
8"	~112.0	~4.8 (s), 4.7 (s)
9"	~22.5	~1.8 (s)

Note: These are predicted values and require experimental verification.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of purified **Leachianone A** in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 s.
- 2D NMR Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **Leachianone A**, as well as to obtain structural information through fragmentation analysis.

Table 2: Mass Spectrometry Data for **Leachianone A**

Ion Mode	Precursor Ion [M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
Negative ESI	437.1968	287.1287, 313.1445, 149.0599, 123.0438

Source: PubChem

Experimental Protocol: LC-MS Analysis

- Instrumentation: Employ a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
- Chromatographic Conditions: Refer to the HPLC protocol below.
- MS Parameters (Negative Ion Mode):
 - Capillary Voltage: 3.0 - 4.0 kV
 - Drying Gas Temperature: 300 - 350 °C
 - Drying Gas Flow: 8 - 12 L/min
 - Nebulizer Pressure: 30 - 40 psi
 - Mass Range: m/z 100 - 1000
 - Collision Energy (for MS/MS): 10 - 40 eV (ramped to observe fragmentation patterns)
- Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and propose fragmentation pathways based on the MS/MS spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Provides information on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for **Leachianone A**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300 (broad)	O-H stretching (phenolic)
~2960-2850	C-H stretching (aliphatic)
~1640	C=O stretching (ketone)
~1600, ~1500	C=C stretching (aromatic)
~1260	C-O stretching (aryl ether)
~1160	C-O stretching (alcohol)

Note: These are typical ranges for flavonoids and require experimental confirmation.

Experimental Protocol: FT-IR Analysis

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of dry **Leachianone A** with potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Scan the sample over the mid-IR range (4000-400 cm⁻¹).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups of **Leachianone A**.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

Table 4: UV-Vis Absorption Maxima for **Leachianone A**

Solvent	λ_{max} (nm)
Methanol or Ethanol	Band I: ~330 nm, Band II: ~290 nm

Note: These are typical values for flavanones.

Experimental Protocol: UV-Vis Analysis

- **Sample Preparation:** Prepare a dilute solution of **Leachianone A** in a UV-transparent solvent (e.g., methanol or ethanol).
- **Instrumentation:** Use a UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the sample over a wavelength range of 200-400 nm.
- **Data Analysis:** Identify the absorption maxima (λ_{max}) corresponding to the $\pi \rightarrow \pi^*$ transitions of the aromatic rings.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, purification, and quantification of **Leachianone A** from complex mixtures like plant extracts.

Experimental Protocol: Reversed-Phase HPLC

- **Instrumentation:** An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- **Mobile Phase:**
 - **Solvent A:** Water with 0.1% formic acid or acetic acid.
 - **Solvent B:** Acetonitrile or methanol with 0.1% formic acid or acetic acid.
- **Elution Program:** A gradient elution is typically used for complex samples.

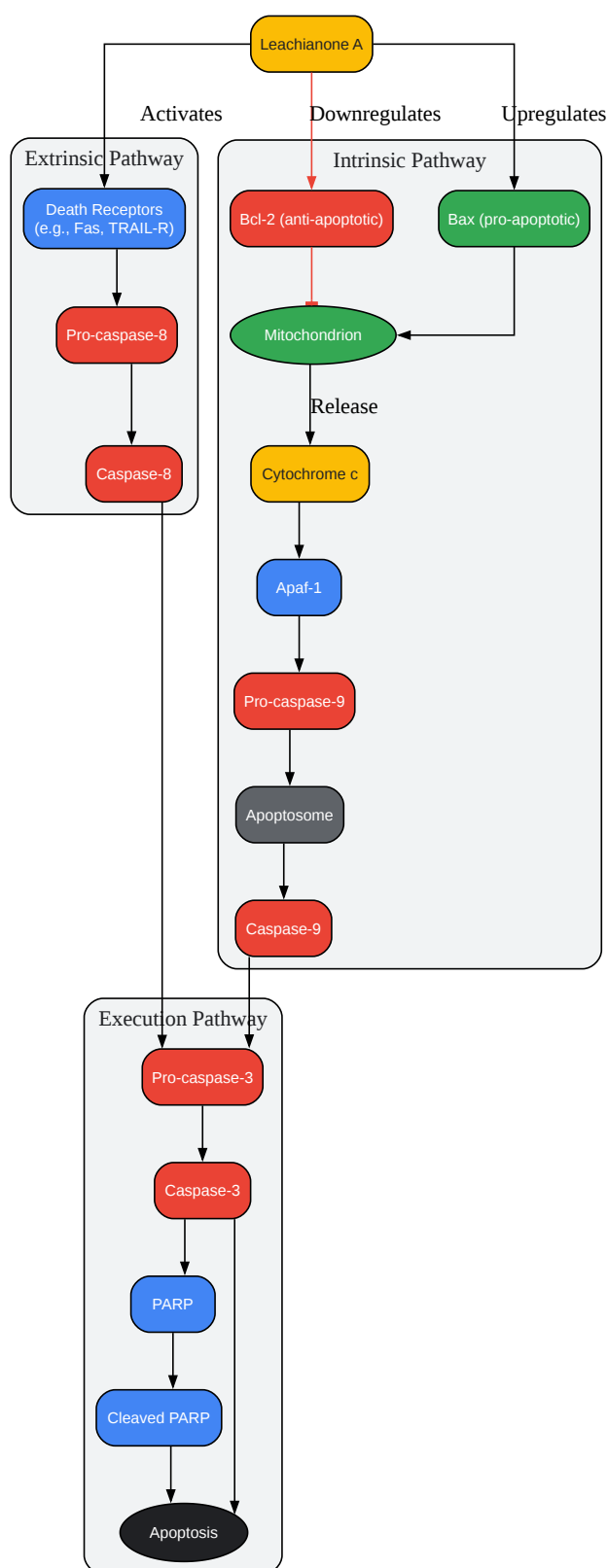
- Time (min) | % B
- ---|---
- 0 | 20
- 30 | 80
- 35 | 80
- 40 | 20
- 45 | 20
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection: Monitor the elution at the λ_{max} of **Leachianone A** (e.g., 290 nm).
- Injection Volume: 10-20 μL .
- Sample Preparation: Dissolve the extract or purified compound in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 μm syringe filter before injection.

Biological Activity: Induction of Apoptosis

Leachianone A has been shown to induce apoptosis in human hepatoma HepG2 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Proposed Signaling Pathway for Leachianone A-Induced Apoptosis

Based on the known mechanisms of flavonoid-induced apoptosis in cancer cells, the following pathway is proposed for **Leachianone A**.

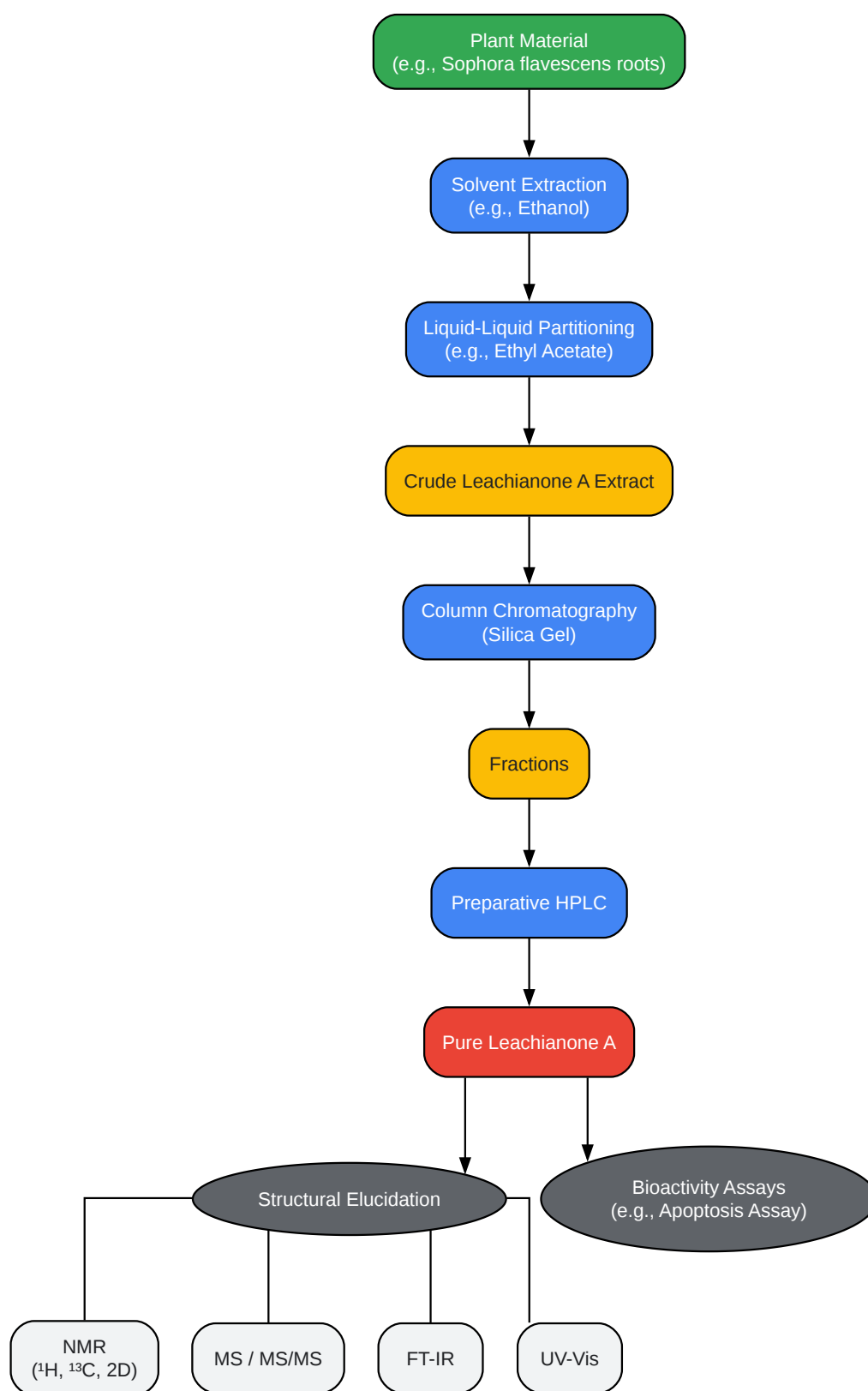


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Proposed mechanism of **Leachianone A**-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of **Leachianone A**.



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